

The Pharmacodynamics of G007-LK: A Technical Guide

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Compound of Interest

Compound Name: **G007-LK**

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Introduction

G007-LK is a potent and selective small-molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), two members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.^{[1][2]} Tankyrases play a crucial role in various cellular processes, most notably in the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer (CRC).^{[3][4][5]} This technical guide provides an in-depth overview of the pharmacodynamics of **G007-LK**, focusing on its mechanism of action, effects on key signaling pathways, and its anti-tumor activity. The information is compiled from a comprehensive review of preclinical studies.

Mechanism of Action

G007-LK exerts its biological effects through the direct inhibition of the catalytic activity of TNKS1 and TNKS2.^{[1][2]} This inhibition prevents the poly(ADP-ribosylation) (PARsylation) of target proteins, a post-translational modification that often destines them for proteasomal degradation.

A primary target of tankyrase-mediated PARsylation is AXIN1/2, a key component of the β-catenin destruction complex.^{[1][6]} By inhibiting tankyrases, **G007-LK** prevents the PARsylation of AXIN1/2, leading to its stabilization and accumulation.^{[4][6][7]} The stabilized AXIN proteins enhance the activity of the destruction complex, which subsequently promotes the

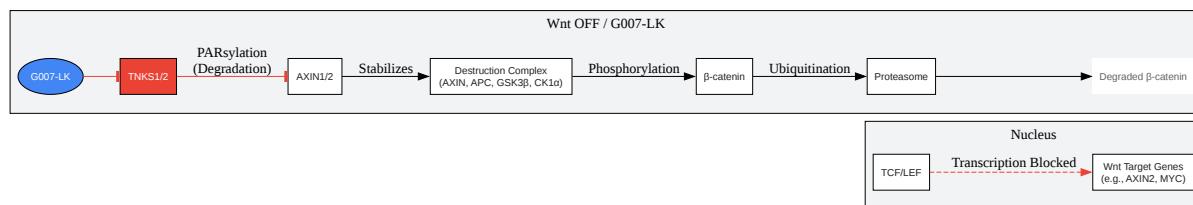
phosphorylation and ubiquitination of β -catenin, marking it for proteasomal degradation.^[1] This ultimately leads to a reduction in the levels of nuclear β -catenin and a downregulation of Wnt/ β -catenin target gene expression.^{[4][6]}

Core Signaling Pathways Affected by G007-LK

Wnt/ β -catenin Signaling Pathway

The canonical Wnt/ β -catenin signaling pathway is a central target of **G007-LK**. In the absence of Wnt ligands, the destruction complex (comprising AXIN, APC, GSK3 β , and CK1 α) phosphorylates β -catenin, leading to its degradation. Upon Wnt ligand binding to its receptor, this complex is inactivated, allowing β -catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated transcription of target genes involved in cell proliferation and survival.

G007-LK's inhibition of tankyrases directly impacts this pathway by stabilizing AXIN, thereby promoting the degradation of β -catenin even in the presence of pro-proliferative signals like Wnt ligands or mutations in APC.^{[1][4]}

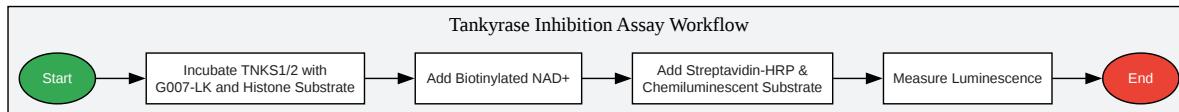
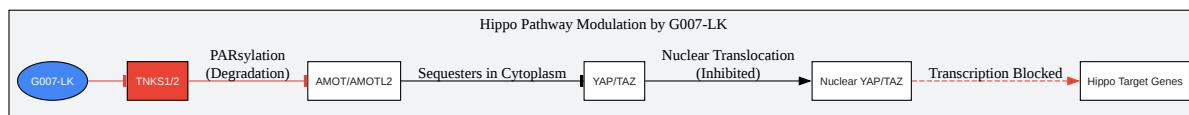


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Caption: G007-LK's effect on the Wnt/ β -catenin signaling pathway.

Hippo Signaling Pathway

Recent studies have indicated that **G007-LK** also modulates the Hippo signaling pathway.^[7] The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation can contribute to cancer development. **G007-LK** has been shown to stabilize the angiromotins AMOT and AMOTL2, which are negative regulators of the Hippo pathway effectors YAP and TAZ.^{[2][7]} By stabilizing AMOT and AMOTL2, **G007-LK** can lead to the downregulation of YAP/TAZ target genes.^[7]



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